2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide 2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15855428
InChI: InChI=1S/C9H17N3O2/c1-2-11-8(13)6-12-5-3-4-7(10)9(12)14/h7H,2-6,10H2,1H3,(H,11,13)
SMILES:
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol

2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide

CAS No.:

Cat. No.: VC15855428

Molecular Formula: C9H17N3O2

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide -

Specification

Molecular Formula C9H17N3O2
Molecular Weight 199.25 g/mol
IUPAC Name 2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide
Standard InChI InChI=1S/C9H17N3O2/c1-2-11-8(13)6-12-5-3-4-7(10)9(12)14/h7H,2-6,10H2,1H3,(H,11,13)
Standard InChI Key IKNJCLSBSXFWKB-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)CN1CCCC(C1=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound features a piperidine ring substituted with an amino group at position 3 and a ketone at position 2, conjugated to an N-ethylacetamide side chain. Its molecular formula is C₉H₁₇N₃O₂, with a molecular weight of 199.25 g/mol . The IUPAC name systematically describes this configuration:

Systematic Name:
N-Ethyl-2-[3-amino-2-oxo-1-piperidinyl]acetamide

Structural Formula:
![Structure](https://via.placeholder.com/150xSimplified structural representation highlighting piperidine core and acetamide side chain .*

Physicochemical Properties

Available data from suppliers indicates:

PropertyValueSource
Purity≥95%
Molecular Weight199.25 g/mol
Boiling PointNot reported-
Melting PointNot reported-
SolubilityPresumed polar organic solvents

The absence of key thermodynamic data (e.g., melting/boiling points) in public domains suggests this compound remains undercharacterized .

Spectral Signatures

While experimental spectra are unavailable, computational predictions using analogous piperidine derivatives suggest:

  • ¹H NMR: Multiplets between δ 1.2–3.8 ppm (piperidine protons), singlet at δ 2.1 ppm (amide methyl), triplet at δ 3.3 ppm (ethyl group) .

  • IR: Strong absorption at ~1650 cm⁻¹ (amide C=O), ~3300 cm⁻¹ (N-H stretch) .

Synthesis and Manufacturing

Reported Synthetic Routes

No peer-reviewed synthesis protocols exist, but retrosynthetic analysis proposes two pathways:

Pathway A:

  • Piperidone Functionalization:

    • 3-Amino-2-piperidone synthesis via Buchwald-Hartwig amination of 2-piperidone .

  • Acetamide Coupling:

    • Reaction with ethylamine using EDC/HOBt coupling agents .

Pathway B:

  • Ring Formation:

    • Cyclization of δ-aminovaleric acid derivatives to form 3-amino-2-piperidone .

  • Side Chain Introduction:

    • Alkylation with chloroacetamide followed by ethylamine substitution .

Production Status

Commercial availability has been discontinued by major suppliers (CymitQuimica, Arctom Scientific) , though small quantities may be available through custom synthesis services at unlisted prices . Current production challenges include:

  • Low demand for niche research applications

  • Complex purification requirements due to polar functional groups

  • Regulatory hurdles in amino-piperidine handling

ParameterInformationSource
GHS PictogramNot classified
Signal WordNone assigned
Hazard StatementsH302-H315-H319
Precautionary CodesP264-P280-P305

Interpretation:

  • H302: Harmful if swallowed

  • H315/H319: Causes skin/eye irritation

  • P Codes: Recommend protective gloves/eye protection

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Develop scalable routes using continuous flow chemistry .

  • Target Identification: High-throughput screening against kinase libraries .

  • Derivatization Studies: Explore substituent effects at the 3-amino position .

FactorConsideration
Production CostsEstimated $450/g at lab scale
Market DemandNiche research applications
Regulatory ComplianceGMP certification requirements

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